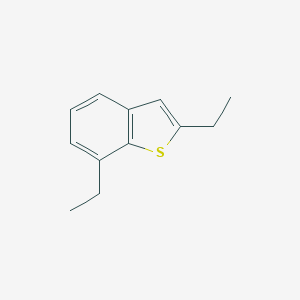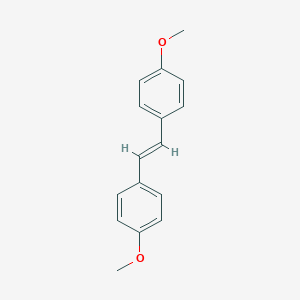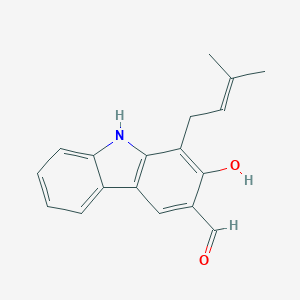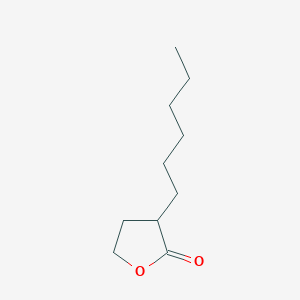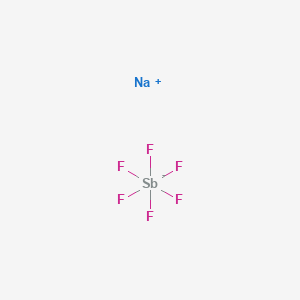
Sodium hexafluoroantimonate
説明
Sodium hexafluoroantimonate is a chemical compound that has been studied for its solubility and the influence of various factors on this property. The solubility of this compound was determined at 308 K using the equilibrium method, and the effects of sodium fluoride and hydrogen fluoride concentrations on its solubility were investigated .
Synthesis Analysis
The synthesis of sodium hexafluoroantimonate is not directly detailed in the provided papers. However, related compounds such as sodium hexafluorosilicate have been synthesized through reactions involving hydrofluorosilicic acid and sodium carbonate, with the application of a magnetic field after precipitation . Similarly, sodium hexafluoromanganate(III) was synthesized by heating equimolecular quantities of Na2MnF5 and NaF in an argon atmosphere . These methods suggest that sodium hexafluoroantimonate could potentially be synthesized through analogous reactions involving sodium and hexafluoroantimonate precursors.
Molecular Structure Analysis
While the molecular structure of sodium hexafluoroantimonate is not explicitly described in the provided papers, related compounds such as sodium hexafluorosilicate and sodium hexafluoromanganate(III) have been characterized. Sodium hexafluoromanganate(III) has a monoclinic crystal structure with specific lattice parameters and is a high spin complex as indicated by its effective magnetic moment and IR spectra . The structure of sodium hydroxytrifluoborate, NaBF3OH, has been established by X-ray analysis, showing a hexagonal system with distorted tetrahedral [BF3OH]− anions . These findings provide insights into the possible structural characteristics of sodium hexafluoroantimonate.
Chemical Reactions Analysis
The papers provided do not offer direct information on the chemical reactions involving sodium hexafluoroantimonate. However, sodium hexafluorosilicate has been used as a fluoride ion source for the nucleophilic fluorination of organodichlorophosphorus compounds, resulting in fluoro derivatives . This suggests that sodium hexafluoroantimonate may also participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium hexafluoroantimonate are not extensively covered in the provided papers. However, the solubility of this compound at 308 K has been measured, and the influence of sodium fluoride and hydrogen fluoride on its solubility has been studied . For related compounds, sodium hexafluorosilicate has been characterized to have a density of 2.7085 g/cm3, a specific surface area of 0.98 m2/g, and a mean particle size of 77.3 µm. Its thermal stability was confirmed up to 400 °C, and it was proposed as a precursor for the synthesis of fluoride and silicon-based materials . These properties may provide a comparative basis for understanding the behavior of sodium hexafluoroantimonate.
科学的研究の応用
-
Catalyst in Chemical Reactions
- Field : Chemistry
- Application : Sodium hexafluoroantimonate is used as a catalyst in various chemical reactions . It is particularly useful in reactions that require an acidic catalyst .
- Method : The exact method of application can vary depending on the specific reaction. Generally, it is added to the reaction mixture in its solid form or as a solution .
- Results : The use of Sodium hexafluoroantimonate as a catalyst can increase the efficiency and selectivity of chemical reactions .
-
Formation of Cation Radical Salts
- Field : Material Science
- Application : Sodium hexafluoroantimonate is used in the formation of stable cation radical salts .
- Method : It is typically mixed with the compound of interest under controlled conditions to form the cation radical salts .
- Results : The formation of these salts can be used to study the properties of the compound of interest and to engineer novel materials .
-
Formation of Silver Coordination Networks
- Field : Material Science
- Application : Sodium hexafluoroantimonate is used in the preparation of silver 3,3′-dicyanodiphenylacetylene coordination networks .
- Method : It is typically mixed with silver and 3,3′-dicyanodiphenylacetylene under controlled conditions to form the coordination networks .
- Results : The formation of these networks can be used to study the effect of ligands on network structure toward the goal of engineering novel materials .
-
C-X Bond Formation Reagent
- Field : Organic Chemistry
- Application : Sodium hexafluoroantimonate is used as a reagent in the formation of C-X bonds .
- Method : It is typically added to the reaction mixture containing the compound of interest and the halogen source .
- Results : The formation of C-X bonds can be used to synthesize a wide range of organic compounds .
-
Radiation Curing
- Field : Material Science
- Application : Sodium hexafluoroantimonate is used in radiation curing, a technology that is becoming increasingly popular due to its advantages such as energy-saving, pollution-free, high-efficiency, suitability for heat-sensitive substrates, excellent performance, and low investment in equipment .
- Method : The exact method of application can vary depending on the specific process. Generally, it is added to the coating or material that is to be cured .
- Results : The use of Sodium hexafluoroantimonate in radiation curing can improve the efficiency and quality of the curing process .
-
Superacid Formation
- Field : Chemistry
- Application : Sodium hexafluoroantimonate is used in the formation of superacids, such as fluoroantimonic acid . This superacid is trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function .
- Method : It is typically mixed with hydrogen fluoride under controlled conditions to form the superacid .
- Results : The formation of these superacids can be used to study the properties of various compounds and reactions .
Safety And Hazards
Sodium hexafluoroantimonate is harmful if swallowed, in contact with skin or if inhaled . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
sodium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMYZVMEYYVBS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NaSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.740 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium hexafluoroantimonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium hexafluoroantimonate | |
CAS RN |
16925-25-0 | |
| Record name | Antimonate(1-), hexafluoro-, sodium (1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HEXAFLUOROANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JW6105AEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
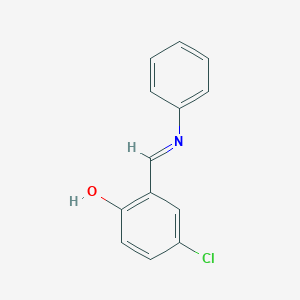
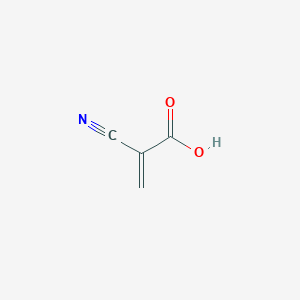
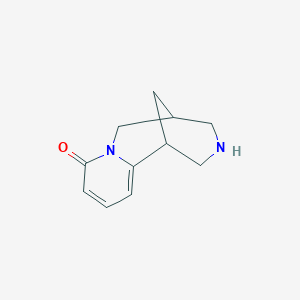
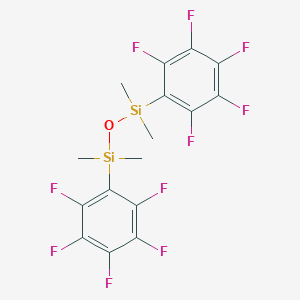
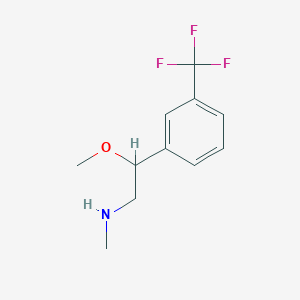
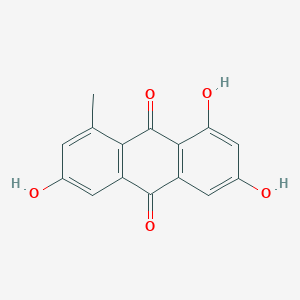
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
